molecular formula C19H22N2O2 B5865036 (4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5865036
M. Wt: 310.4 g/mol
InChI Key: GZNAIMDRBUUODH-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a methoxyphenyl group and a methylphenyl group linked through a piperazine ring

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-5-3-4-6-18(15)20-11-13-21(14-12-20)19(22)16-7-9-17(23-2)10-8-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAIMDRBUUODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 4-methoxyphenylamine with 2-methylphenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism by which (4-METHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE exerts its effects involves interaction with specific molecular targets. The piperazine ring allows for binding to various receptors, modulating their activity and leading to the observed biological effects. The methoxy and methylphenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

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